2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride
CAS No.: 1171749-11-3
Cat. No.: VC2980374
Molecular Formula: C10H10ClNO4S
Molecular Weight: 275.71 g/mol
* For research use only. Not for human or veterinary use.
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride - 1171749-11-3](/images/structure/VC2980374.png)
Specification
CAS No. | 1171749-11-3 |
---|---|
Molecular Formula | C10H10ClNO4S |
Molecular Weight | 275.71 g/mol |
IUPAC Name | 2,6-dimethyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride |
Standard InChI | InChI=1S/C10H10ClNO4S/c1-5-3-7-8(4-9(5)17(11,14)15)16-6(2)10(13)12-7/h3-4,6H,1-2H3,(H,12,13) |
Standard InChI Key | VZZPLYBSZLNVMV-UHFFFAOYSA-N |
SMILES | CC1C(=O)NC2=C(O1)C=C(C(=C2)C)S(=O)(=O)Cl |
Canonical SMILES | CC1C(=O)NC2=C(O1)C=C(C(=C2)C)S(=O)(=O)Cl |
Introduction
Chemical Identity and Physical Properties
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride is an aromatic heterocyclic compound containing a benzoxazine core structure with sulfonyl chloride functionality. The compound's key identifiers and physical properties are summarized in Table 1.
Table 1: Chemical Identity and Physical Properties
The compound features a benzoxazine ring system with methyl substituents at positions 2 and 6, a carbonyl group at position 3, and a sulfonyl chloride group at position 7. This specific arrangement of functional groups contributes to its chemical reactivity and potential applications in organic synthesis .
Structural Characteristics
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride belongs to the benzoxazine family, specifically the 1,4-benzoxazine subclass. Its structure consists of a fused benzene ring and an oxazine heterocycle, with additional functional groups that define its chemical behavior.
Key Structural Features
The structural elements that characterize this compound include:
-
A 1,4-benzoxazine core structure with a fused benzene ring
-
Methyl groups at positions 2 and 6
-
A carbonyl (oxo) group at position 3
-
A sulfonyl chloride (-SO₂Cl) group at position 7
-
A partially saturated dihydro structure in the oxazine ring
This unique combination of features provides the compound with distinct chemical properties and reactivity patterns that make it valuable in synthesis applications .
While these conditions represent the synthesis of similar compounds, they likely would require modification to accommodate the methyl substituents present in 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride .
Analytical Characterization
Analytical data for 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride helps in confirming its structure and purity. While specific analytical data for this compound is limited in the search results, expected spectral characteristics can be inferred from related compounds.
Spectroscopic Data
Based on the structure and data for similar compounds, the expected spectroscopic characteristics would include:
-
¹H NMR spectroscopy would show signals for:
-
Two methyl groups (likely as singlets)
-
Aromatic protons of the benzene ring
-
The methylene proton at position 2
-
The NH proton of the oxazine ring
-
-
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 275.71 g/mol, with characteristic fragmentation patterns for sulfonyl chloride compounds .
Chemical Reactivity and Applications
The chemical reactivity of 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride is primarily defined by its sulfonyl chloride group, which makes it a valuable reagent in organic synthesis.
Reactivity Profile
The sulfonyl chloride functionality is highly reactive toward nucleophiles, making this compound useful for:
-
Formation of sulfonamides through reaction with amines
-
Synthesis of sulfonate esters through reaction with alcohols
-
Preparation of sulfonyl derivatives for pharmaceutical applications
The oxazine ring system and carbonyl group also contribute to its reactivity profile, enabling additional transformations .
Applications in Medicinal Chemistry
Benzoxazine derivatives, including sulfonamides derived from 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride, have shown potential in medicinal chemistry applications:
-
As intermediates in the synthesis of biologically active compounds
-
As potential RORγ (retinoic acid receptor-related orphan receptor gamma) agonists, which may have therapeutic applications in various diseases
-
In the development of compounds with potential antioxidant properties
Research indicates that sulfonamide derivatives of benzoxazines have been explored for various therapeutic applications, making 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride a valuable synthetic building block in drug discovery efforts .
Related Compounds and Structural Analogs
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride is part of a broader family of benzoxazine derivatives. Understanding its relationship to structural analogs provides context for its properties and applications.
Table 3: Comparison with Structural Analogs
These structural analogs share similar chemical properties but may exhibit differences in reactivity, solubility, and biological activity due to the varying substituent patterns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume